molecular formula C10H12BrNO2 B1629015 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine CAS No. 422557-23-1

3-Bromo-5-((tetrahydro-2H-pyran-4-yl)oxy)pyridine

Cat. No. B1629015
Key on ui cas rn: 422557-23-1
M. Wt: 258.11 g/mol
InChI Key: CUKMIVLQESOXKF-UHFFFAOYSA-N
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Patent
US08633227B2

Procedure details

A solution of 5-bromopyridin-3-ol (146 g, 834 mmol), tetrahydro-2H-pyran-4-ol (128 g, 1250 mmol), and triphenylphosphine (329 g, 1250 mmol) in toluene (2.0 L) was heated to reflux, and 750 mL of distillate was removed via a Dean-Stark trap. The reaction mixture was cooled to 60° C., and 547 g (1.25 mol) of a 40% (w/w) solution of DEAD in toluene was added drop-wise over a 1 hour period. The addition was exothermic with the reactor temperature at the end of addition near 95° C. The reaction mixture was stirred at 115° C. for 18 h, and a portion of the reaction solution was sampled and analyzed by HPLC to establish that the reaction was complete. Upon completion of reaction, 500 mL of solvent was removed by distillation, and the pot residue was cooled to ambient temperature. This organic layer was washed with 10% aqueous sodium hydroxide (2×0.50 L) and concentrated under vacuum to produce a viscous oil, which was dissolved in 2N hydrochloric acid (1.0 L). Diatomaceous earth (100 g) was added with stirring and the resulting suspension was filtered. The pad was rinsed with 2N hydrochloric acid (1.0 L), and the filtrates were combined and extracted with diisopropyl ether (500 mL). The diisopropyl ether layer was discarded, and the aqueous layer was treated with carbon black (10 g) and stirred at 45-50° C. for 1 h. The suspension was filtered through a pad of diatomaceous earth (25 g). The filtrate was collected, cooled to 5° C., and the pH adjusted with 50% aqueous sodium hydroxide (250 mL) to pH=13. The solution was extracted twice with chloroform (1.0 L, 600 mL), and the chloroform extracts were combined and concentrated under vacuum to give 12 as a dark red viscous oil/low melting solid (187 g, 87%), which was used without further purification. 1H NMR (CDCl3, 400 MHz) δ 8.29 (s, 1H), 8.24 (s, 1H), 7.38 (s, 1H), 4.52 (m, 1H), 3.98 (m, 2H), 3.60 (m, 2H), 2.05 (m, 2H), 1.81 (m, 2H).
Quantity
146 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
329 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Name
Yield
87%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[N:6][CH:7]=1.[O:9]1[CH2:14][CH2:13][CH:12](O)[CH2:11][CH2:10]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1(C)C=CC=CC=1.Cl>[Br:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([O:8][CH:12]2[CH2:13][CH2:14][O:9][CH2:10][CH2:11]2)[CH:3]=1

Inputs

Step One
Name
Quantity
146 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)O
Name
Quantity
128 g
Type
reactant
Smiles
O1CCC(CC1)O
Name
Quantity
329 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 115° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
750 mL of distillate was removed via a Dean-Stark trap
ADDITION
Type
ADDITION
Details
547 g (1.25 mol) of a 40% (w/w) solution of DEAD in toluene was added drop-wise over a 1 hour period
Duration
1 h
ADDITION
Type
ADDITION
Details
The addition
ADDITION
Type
ADDITION
Details
was exothermic with the reactor temperature at the end of addition near 95° C
ALIQUOT
Type
ALIQUOT
Details
a portion of the reaction solution was sampled
CUSTOM
Type
CUSTOM
Details
Upon completion of reaction, 500 mL of solvent
CUSTOM
Type
CUSTOM
Details
was removed by distillation
TEMPERATURE
Type
TEMPERATURE
Details
the pot residue was cooled to ambient temperature
WASH
Type
WASH
Details
This organic layer was washed with 10% aqueous sodium hydroxide (2×0.50 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to produce a viscous oil, which
ADDITION
Type
ADDITION
Details
Diatomaceous earth (100 g) was added
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
the resulting suspension was filtered
WASH
Type
WASH
Details
The pad was rinsed with 2N hydrochloric acid (1.0 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with diisopropyl ether (500 mL)
ADDITION
Type
ADDITION
Details
the aqueous layer was treated with carbon black (10 g)
STIRRING
Type
STIRRING
Details
stirred at 45-50° C. for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through a pad of diatomaceous earth (25 g)
CUSTOM
Type
CUSTOM
Details
The filtrate was collected
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C.
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted twice with chloroform (1.0 L, 600 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=NC=C(C1)OC1CCOCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 187 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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